(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol
Overview
Description
(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol is a useful research compound. Its molecular formula is C11H16N2OS and its molecular weight is 224.32 g/mol. The purity is usually 95%.
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Mechanism of Action
The mode of action of pyrazoles can vary widely depending on the specific compound and its functional groups. Some pyrazoles have been found to inhibit specific enzymes, such as acetylcholinesterase, which can affect nerve pulse transmission . Others have been found to exhibit class II c-Met inhibition activity .
The biochemical pathways affected by pyrazoles can also vary. For example, some pyrazoles can increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and affect various cellular components .
The pharmacokinetics of pyrazoles, including their absorption, distribution, metabolism, and excretion (ADME) properties, can be influenced by factors such as the compound’s chemical structure and the route of administration.
The result of action of pyrazoles can include molecular and cellular effects such as changes in enzyme activity, alterations in cellular signaling pathways, and induction of oxidative stress .
Biological Activity
The compound (2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol is a novel organic molecule featuring a unique structural framework that combines a tetrahydrothiopyrano core with a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound based on available research findings and case studies.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 219.31 g/mol. Its structure includes a cyclopropylmethyl group and a hydroxymethyl substituent, which may enhance its interaction with biological targets.
Antimicrobial Properties
Compounds containing sulfur, such as those in the thiopyrano class, have demonstrated efficacy against various bacterial and fungal strains. Preliminary studies indicate that This compound may exhibit similar antimicrobial properties due to its structural features that facilitate interactions with microbial enzymes.
Anticancer Activity
Research has shown that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds structurally related to This compound have been tested against various cancer cell lines. A study highlighted the effectiveness of certain pyrazole-based compounds in inhibiting cell proliferation in prostate cancer (PC3) and liver cancer (HepG2) cell lines with IC50 values suggesting potent anticancer activity .
Compound | Cell Line | IC50 Value (μg/ml) |
---|---|---|
Compound A | PC3 | 4.9 ± 0.8 |
Compound B | HepG2 | 9.1 ± 0.5 |
Compound C | HCT116 | 12.9 ± 3.8 |
Anti-inflammatory Effects
Compounds similar to This compound have been reported to modulate inflammatory pathways effectively. The presence of the thiopyrano structure may enhance its ability to interact with pro-inflammatory cytokines and other mediators involved in inflammation.
The mechanism by which This compound exerts its biological effects involves several biochemical pathways:
- Enzyme Inhibition : The compound is known to interact with key enzymes such as human Chk1 kinase. This interaction leads to inhibition of the enzyme's activity, disrupting cell cycle regulation and DNA repair mechanisms .
- Cell Signaling Modulation : The compound influences signaling pathways that regulate cell proliferation and apoptosis by altering gene expression profiles.
Case Studies
Several studies have investigated the biological activities of compounds related to This compound :
- Study on Anticancer Properties : In vitro tests revealed that pyrazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines. The presence of specific substituents was found to correlate positively with increased anticancer activity .
- Anti-inflammatory Research : Research indicated that similar compounds could reduce levels of inflammatory markers in animal models of arthritis .
Properties
IUPAC Name |
[2-(cyclopropylmethyl)-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c14-6-11-9-7-15-4-3-10(9)12-13(11)5-8-1-2-8/h8,14H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOMJNVBUJAMEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C3CSCCC3=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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